molecular formula C21H24N4O2S B2561420 4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775506-17-6

4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2561420
CAS No.: 1775506-17-6
M. Wt: 396.51
InChI Key: MJQWJSROWNWIFM-UHFFFAOYSA-N
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Description

4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound is a key research tool for investigating the role of the PI3Kγ pathway, which is predominantly expressed in hematopoietic cells and plays a critical role in immune cell signaling, migration, and activation. According to a source detailing its activity, this compound has been shown to inhibit PI3Kγ with high specificity, making it invaluable for studying inflammatory processes, autoimmune diseases, and cancer immunology. Its mechanism of action involves binding to the ATP-binding pocket of the PI3Kγ enzyme, thereby blocking the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent Akt signaling. Researchers utilize this compound in vitro and in vivo to dissect immune cell functions, such as neutrophil chemotaxis and macrophage polarization, and to explore potential therapeutic strategies targeting the tumor microenvironment. This product is supplied for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-3-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-14-3-6-16(7-4-14)13-25-19(22-23-21(25)27)17-9-11-24(12-10-17)20(26)18-8-5-15(2)28-18/h3-8,17H,9-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQWJSROWNWIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the triazole ring and subsequent modifications to introduce the piperidine and thienyl groups. The molecular structure is characterized by the presence of a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 1 μM . While specific data for the compound is limited, its structural analogs suggest potential efficacy against bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as HaCat (human keratinocytes) and Balb/c 3T3 (mouse fibroblasts) have been employed to evaluate the safety profile of related compounds. The MTT assay results indicated that some derivatives possess low cytotoxicity, making them promising candidates for further development .

The mechanism of action for triazole derivatives typically involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways. Molecular docking studies have been performed to predict binding interactions with target enzymes such as MurD and DNA gyrase, which are crucial for bacterial survival . The binding energies calculated suggest a strong affinity for these targets, indicating a potential mechanism for antimicrobial activity.

Case Study 1: Antimicrobial Efficacy

A study focused on a series of structurally related triazoles demonstrated that compounds with similar side chains exhibited potent antibacterial activity. For example, one derivative showed an MIC value of 0.21 μM against E. coli, highlighting the influence of structural modifications on biological activity .

Case Study 2: Cytotoxicity Assessment

In another investigation, a related compound was tested for cytotoxic effects on cancer cell lines. The results revealed that while some derivatives were cytotoxic at higher concentrations, others maintained viability in normal cells at therapeutic doses . This suggests that the compound may have selective toxicity, which is advantageous in therapeutic applications.

Data Summary

Property Value
Molecular FormulaC21H24N4O2S
Potential MIC (against E. coli)< 1 μM
Cytotoxicity (MTT assay)Low in normal cells
Target EnzymesMurD, DNA gyrase

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazol-3-one Derivatives with Thiadiazole/Oxadiazole Substituents

Compounds such as 5-alkyl-2-[(5-chloro-1,3,4-thiadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (e.g., 4a-c in ) share the triazol-3-one core but feature thiadiazole or oxadiazole substituents. These derivatives are synthesized via sequential reactions, including diazotation and hydrazide formation, to introduce sulfur- or oxygen-containing heterocycles. The thiadiazole/oxadiazole groups enhance electronic diversity and may improve binding to metalloenzymes or redox-active targets. In contrast, the target compound substitutes the thiadiazole with a piperidinyl-thienyl group, which could favor lipophilicity and CNS penetration due to the aromatic thiophene and flexible piperidine .

Pyrimidine-Carbonitrile Derivatives

The pyrimidine-carbonitrile derivative 6 () features a pyrimidine core with morpholine-carbonyl and thiazole substituents. While structurally distinct from triazolones, it shares functional motifs such as carbonyl groups and aromatic heterocycles. Pyrimidine derivatives are often prioritized for kinase inhibition due to their planar geometry and hydrogen-bonding capacity.

Pyrrol-2-one Derivatives with Thiadiazole Substituents

The pyrrol-2-one compound in incorporates a 1,3,4-thiadiazole ring and a 4-butoxybenzoyl group. Pyrrolones are structurally distinct from triazolones but share lactam-like features, enabling hydrogen bonding. The thiadiazole moiety in both compounds could confer similar metabolic stability, though the target compound’s thiophene may introduce unique electronic effects (e.g., enhanced resonance stabilization) compared to the pyrrolone’s butoxybenzoyl group .

Pyrazol-one Derivatives with Benzothiazole Groups

Pyrazol-3-one derivatives like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () exhibit a fused benzothiazole-pyrazolone system. The pyrazolone core differs from triazolones in nitrogen positioning and ring strain, which may influence tautomerization and reactivity.

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Synthesis Highlights Potential Applications References
Target Compound 1,2,4-Triazol-3-one 4-Methylbenzyl, Piperidinyl-(5-methylthienyl) Likely involves piperidine coupling and thiophene acylation Enzyme inhibition (hypothetical)
Triazol-3-one/Thiadiazole 1,2,4-Triazol-3-one Thiadiazole, Alkyl groups Diazotization, thiosemicarbazide treatment Metalloenzyme inhibition
Pyrimidine-Carbonitrile Pyrimidine Morpholine-carbonyl, Thiazole Condensation with guanidine derivatives Kinase inhibition
Pyrrol-2-one/Thiadiazole Pyrrol-2-one 4-Butoxybenzoyl, Thiadiazole Esterification and cyclization Antioxidant/antimicrobial (hypothetical)
Pyrazol-one/Benzothiazole Pyrazol-5-one Benzothiazole, Allyl Cyclocondensation Photophysical applications

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the formation of triazolone cores followed by piperidine coupling. Key steps include:

  • Coupling reactions : Use of K₂CO₃ as a base in anhydrous solvents (e.g., THF) to facilitate nucleophilic substitution at the piperidinyl moiety .
  • Purification : Recrystallization from THF or acetone to isolate intermediates, monitored via thin-layer chromatography (TLC) for reaction completion .
  • Methylation : For derivatives, methyl groups are introduced using methyl iodide or dimethyl sulfate in acidic media .

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methyl groups) to confirm substituent positions .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (triazole ring vibrations) .
  • Elemental analysis : To validate purity (>95%) and stoichiometry .

Q. How is purity assessed during synthesis?

  • TLC : Using silica gel plates with UV detection to monitor reaction progress .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to quantify purity (>98%) .

Q. What solvents and catalysts are commonly used in its synthesis?

  • Solvents : THF, DMF, or dichloromethane for solubility of polar intermediates .
  • Catalysts : Cu(I) catalysts for click chemistry in triazole ring formation .

Advanced Research Questions

Q. How can computational methods predict bioactivity against fungal targets?

  • Molecular docking : Use tools like AutoDock to model interactions with fungal enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Substituents like the 5-methylthienyl group show strong hydrophobic binding to active sites .
  • DFT calculations : Compare theoretical vs. experimental IR/NMR spectra to validate electronic structures .

Q. How to resolve contradictions between theoretical and experimental spectral data?

  • Benchmarking : Perform DFT (B3LYP/6-311+G(d,p)) to calculate vibrational frequencies and chemical shifts. Discrepancies >5% may indicate conformational flexibility or solvent effects .
  • X-ray crystallography : Resolve ambiguities (e.g., Cambridge Crystallographic Data Centre depository CCDC-1441403) .

Q. What strategies optimize reaction yields for derivatives?

  • Substituent screening : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increase yields to 80–83% by stabilizing intermediates .
  • Temperature control : Reactions at 50–60°C improve cycloaddition efficiency in triazole formation .

Q. How does regioselectivity affect triazole ring formation?

  • Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition favors 1,4-regioisomers. Solvent polarity (e.g., THF vs. DMF) and catalyst loading (5–10 mol%) can shift selectivity .

Q. What is the impact of substituents on antifungal activity?

  • SAR studies : Derivatives with 4-methylbenzyl groups show enhanced activity (MIC = 2–4 µg/mL) compared to unsubstituted analogs. Bulkier groups (e.g., cyclohexyl) reduce membrane permeability .

Q. How to analyze contradictory data in published synthetic protocols?

  • Systematic replication : Reproduce reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
  • Meta-analysis : Compare melting points (e.g., 273–275°C for 5a vs. 247–248°C for 5b) to identify trends in substituent effects .

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